molecular formula C10H8BrFO3 B1323749 Ethyl 4-bromo-2-fluorobenzoylformate CAS No. 668970-56-7

Ethyl 4-bromo-2-fluorobenzoylformate

Cat. No.: B1323749
CAS No.: 668970-56-7
M. Wt: 275.07 g/mol
InChI Key: BLKGEPVEYOTFQN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluorobenzoylformate is an organic compound with the molecular formula C10H8BrFO3 and a molecular weight of 275.07 g/mol . It is a derivative of benzoylformate, where the benzene ring is substituted with bromine and fluorine atoms. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-fluorobenzoylformate can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzoylformate derivative is treated with bromine and fluorine reagents under controlled conditions . The reaction typically requires a catalyst, such as iron(III) bromide, and is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-fluorobenzoylformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-fluorobenzoylformate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is facilitated by the electrophilic nature of the carbonyl group in the benzoylformate moiety, which can react with nucleophiles like amino acids in proteins .

Comparison with Similar Compounds

Ethyl 4-bromo-2-fluorobenzoylformate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKGEPVEYOTFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641284
Record name Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668970-56-7
Record name Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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